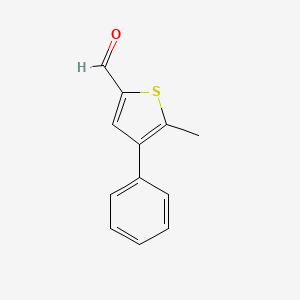

2-Formyl-5-methyl-4-phenylthiophene

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C12H10OS |

|---|---|

Peso molecular |

202.27 g/mol |

Nombre IUPAC |

5-methyl-4-phenylthiophene-2-carbaldehyde |

InChI |

InChI=1S/C12H10OS/c1-9-12(7-11(8-13)14-9)10-5-3-2-4-6-10/h2-8H,1H3 |

Clave InChI |

CVTGJAGRFQZSJU-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(S1)C=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Synthetic Methodologies for 2 Formyl 5 Methyl 4 Phenylthiophene and Its Analogs

Strategies for Introducing the Formyl Group onto the Thiophene (B33073) Ring System

The introduction of a formyl group onto a thiophene ring is a crucial step in the synthesis of 2-Formyl-5-methyl-4-phenylthiophene and its analogs. The Vilsmeier-Haack reaction is a widely utilized and effective method for this transformation. wikipedia.orgchemeurope.comorganic-chemistry.org However, other formylation approaches are also employed, depending on the specific substrate and desired regioselectivity. researchgate.net

Vilsmeier-Haack Formylation and its Variations in Thiophene Synthesis

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes. wikipedia.orgchemeurope.comorganic-chemistry.org The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl3) reagent to generate the electrophilic Vilsmeier reagent, a chloroiminium ion. wikipedia.orgchemeurope.com This electrophile then attacks the electron-rich thiophene ring, leading to the formation of an iminium ion intermediate, which upon hydrolysis yields the desired aldehyde. chemeurope.com

The regioselectivity of the Vilsmeier-Haack formylation on substituted thiophenes is a critical aspect of the synthesis. For 3-substituted thiophenes, the steric bulk of the substituent at the 3-position and the nature of the Vilsmeier reagent influence the position of formylation. researchgate.net Generally, formylation occurs preferentially at the α-position (position 2 or 5) of the thiophene ring due to the higher electron density at these positions. thieme-connect.de In the case of 2-substituted thiophenes, formylation typically occurs at the vacant 5-position. prepchem.com For instance, the formylation of 2-phenylthiophene (B1362552) with DMF and POCl3 yields 5-formyl-2-phenylthiophene. prepchem.com The reaction conditions, such as temperature, can also influence the outcome. For example, the Vilsmeier-Haack formylation of 3-methoxybenzo[b]thiophene at moderate temperatures leads to 2-formyl-3-methoxybenzo[b]thiophene, while more drastic conditions result in the formation of 3-chloro-2-formylbenzo[b]thiophen. rsc.org

| Starting Material | Reagents | Product | Reference |

| 2-Phenylthiophene | DMF, POCl3 | 5-Formyl-2-phenylthiophene | prepchem.com |

| 3-Methoxybenzo[b]thiophene | DMF, POCl3 (moderate temp.) | 2-Formyl-3-methoxybenzo[b]thiophene | rsc.org |

| 3-Methoxybenzo[b]thiophene | DMF, POCl3 (drastic conditions) | 3-Chloro-2-formylbenzo[b]thiophene | rsc.org |

The combination of phosphorus oxychloride (POCl3) and a formamide (B127407), most commonly N,N-dimethylformamide (DMF), is the classic reagent system for the Vilsmeier-Haack reaction. wikipedia.orgchemeurope.com The reaction between POCl3 and DMF generates the electrophilic Vilsmeier reagent in situ. chemeurope.comjk-sci.com This reagent is highly effective for the formylation of a wide range of electron-rich aromatic compounds. chemeurope.com The reaction kinetics can vary depending on the reactivity of the thiophene substrate. For relatively inert substrates like thiophene and methylthiophenes, the reaction follows third-order kinetics, being first-order in each of the thiophene, DMF, and POCl3. rsc.org In contrast, for highly reactive substrates such as 2-methoxythiophene, the reaction follows second-order kinetics and is independent of the substrate concentration. rsc.org Other formamides, such as N-methylformanilide, can also be used in conjunction with POCl3. wikipedia.org The choice of formamide can sometimes influence the regioselectivity of the formylation. researchgate.net

Phosgene (B1210022) (COCl2) can also be used in formylation reactions, often in combination with DMF. rsc.org The reaction of DMF with phosgene generates a Vilsmeier-type reagent that is also an effective formylating agent. rsc.org Kinetic studies have shown that the reactions with the complex formed from DMF and phosgene follow pure second-order kinetics, being first-order in both the substrate and the complex. rsc.org While effective, the high toxicity of phosgene makes it a less common choice in modern synthetic chemistry compared to the POCl3/DMF system. youtube.com

Other Formylation Approaches for Thiophene Derivatives

Besides the Vilsmeier-Haack reaction, other methods can be employed for the formylation of thiophene derivatives. One common alternative is the metalation of the thiophene ring followed by quenching with a formylating agent like DMF. researchgate.net This approach often involves the use of organolithium reagents, such as n-butyllithium, to deprotonate the most acidic position on the thiophene ring, which is then formylated. researchgate.netbeilstein-journals.org This method can offer different regioselectivity compared to electrophilic aromatic substitution reactions like the Vilsmeier-Haack reaction. researchgate.net

Construction of the Phenyl Substituent via Cross-Coupling Reactions

The introduction of a phenyl group onto the thiophene ring is a key step in the synthesis of 4-phenylthiophene derivatives and is typically achieved through palladium-catalyzed cross-coupling reactions. youtube.comrsc.orgnih.gov The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose. youtube.comrsc.orgnih.gov This reaction involves the coupling of an aryl boronic acid or its ester with a halogenated thiophene derivative in the presence of a palladium catalyst and a base. youtube.comyoutube.com

The Suzuki-Miyaura coupling offers several advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. youtube.com The reaction is generally stereospecific and regioselective. youtube.com For the synthesis of this compound, a plausible route would involve the Suzuki coupling of a 4-halothiophene derivative with phenylboronic acid. The efficiency of the Suzuki coupling can be high, with some protocols achieving near-quantitative yields with low catalyst loadings. acs.org

| Coupling Partners | Catalyst System | Product Type | Reference |

| Aryl boronic acid and 2-bromothiophene | Palladium catalyst | Aryl-thiophene | youtube.com |

| (Hetero)aryl chlorides and thiophene-boronic acids | Palladium catalyst in aqueous n-butanol | (Hetero)aryl-thiophenes | acs.org |

| Thiazolylstannanes and aryl halides (Stille Coupling) | Pd(PPh3)4 | Aryl-thiazoles | thieme-connect.de |

Other cross-coupling reactions, such as the Stille coupling (using organotin reagents), can also be employed for the arylation of thiophenes. thieme-connect.de However, the toxicity of organotin compounds often makes the Suzuki coupling a more favorable choice. youtube.com

Suzuki Coupling Strategies for Phenyl Group Incorporation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the arylation of heterocyclic compounds. d-nb.inforesearchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like an arylboronic acid) with an organohalide. d-nb.info For the synthesis of a 4-phenylthiophene derivative, this would involve coupling a thiophene halogenated at the 4-position with phenylboronic acid.

The reaction's success is highly dependent on the choice of catalyst, base, and solvent. A variety of palladium catalysts can be employed, and screening is often necessary to identify the optimal conditions for a specific set of substrates. nih.gov For instance, in the coupling of 5-bromoindazoles with heteroaryl boronic acids, Pd(dppf)Cl₂ was found to be superior to other catalysts like Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf). nih.gov

Table 1: Example of Palladium Catalyst Screening for a Suzuki Cross-Coupling Reaction nih.gov This table is illustrative of a typical catalyst screening process as described for related heteroaryl couplings.

| Entry | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Pd(PPh₃)₄ | 12 | 75 |

| 2 | Pd(OAc)₂/SPhos | 12 | 60 |

| 3 | PdCl₂(dppf) | 2 | 91 |

| 4 | Pd(dba)₂/P(t-Bu)₃ | 8 | 82 |

The regioselectivity of the Suzuki reaction is crucial. In molecules with multiple halides, such as 2-bromo-5-(bromomethyl)thiophene, the reaction preferentially occurs at the aryl halide position (the C-Br bond on the thiophene ring) over the benzyl (B1604629) halide position (the CH₂-Br group). d-nb.inforesearchgate.net This selectivity allows for the targeted introduction of the phenyl group at the desired ring position while leaving other functional groups intact for further modification. d-nb.info

Alternative Cross-Coupling Methodologies for Arylation

While the Suzuki reaction is prevalent, other cross-coupling methods provide viable alternatives for the arylation of thiophenes. Direct C-H arylation has emerged as a particularly efficient and atom-economical strategy. ucsf.edu This method avoids the pre-functionalization step of creating an organometallic or organohalide species by directly coupling an aryl halide with a C-H bond of the thiophene ring, catalyzed by a transition metal like palladium. ucsf.eduresearchgate.net This approach reduces the number of synthetic steps and by-products. researchgate.net

However, controlling the regioselectivity of direct C-H arylation can be challenging, as thiophenes have multiple C-H bonds. rsc.org Functionalization typically occurs at the more reactive α-positions (C2 or C5). Arylation at the β-position (C3 or C4) is more difficult but can be achieved through strategies like palladium 1,4-migration. rsc.org Other notable cross-coupling reactions include:

Kumada Coupling: This reaction uses a Grignard reagent (organomagnesium) and couples it with an organohalide, often catalyzed by nickel or palladium. nih.gov

Stille Coupling: This involves the coupling of an organotin compound with an organohalide, catalyzed by palladium.

Hiyama Coupling: This method utilizes an organosilicon compound coupled with an organohalide. mdpi.com

Methyl Group Introduction and Functionalization

The methyl group in this compound can be incorporated using several strategies. One common approach is to begin the synthesis with a commercially available methylated thiophene, such as 2-methylthiophene (B1210033). d-nb.infowikipedia.org Subsequent reactions, such as halogenation and cross-coupling, are then performed on this methylated scaffold. d-nb.info

Alternatively, the methyl group can be introduced onto the thiophene ring through functional group manipulation. For example, a chloromethyl group can be introduced via chloromethylation, which readily occurs at the α-positions of thiophene. wikipedia.org This chloromethyl group can then be reduced to a methyl group. wikipedia.org Another method involves the Kumada coupling of a halogenated thiophene with a methyl Grignard reagent. nih.gov

Integrated Synthetic Routes for this compound

The assembly of the target molecule can be achieved through either a stepwise sequence of reactions or a more convergent one-pot approach.

A stepwise synthesis involves the sequential functionalization of a thiophene starting material. A plausible route to this compound could begin with 2-methylthiophene. The synthesis would proceed through a series of key steps:

Halogenation: Bromination of 2-methylthiophene would likely first yield 5-bromo-2-methylthiophene, followed by a second bromination at a β-position to give a dibrominated intermediate.

Selective Arylation: A regioselective Suzuki coupling reaction with phenylboronic acid would be performed to introduce the phenyl group at the 4-position. d-nb.info

Formylation: The final formyl group would be introduced at the remaining C2 position. The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and dimethylformamide, is a classic and effective method for formylating electron-rich heterocycles like thiophenes. prepchem.com This reaction has been successfully used to synthesize 5-formyl-2-phenylthiophene from 2-phenylthiophene. prepchem.com

This stepwise approach offers precise control over the introduction of each substituent.

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single procedure, avoiding the isolation of intermediates and reducing waste. acs.orgacs.org Several one-pot methods exist for creating polysubstituted thiophenes from acyclic precursors:

Gewald Reaction: This is a classic multicomponent reaction that produces 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur in the presence of a base. While it yields an amino group, this can often be modified or replaced in subsequent steps.

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent to form the thiophene ring. organic-chemistry.org

Condensation with Dithioesters: An efficient one-pot, three-component synthesis involves the condensation of active methylene (B1212753) ketones with dithioesters, followed by S-alkylation and intramolecular condensation to afford highly substituted thiophenes in excellent yields. acs.org

Cyclization of Functionalized Alkynes: Various methods utilize the cyclization of functionalized alkyne substrates containing a sulfur atom, often catalyzed by metals like palladium, to regioselectively form the thiophene ring. nih.gov

Table 2: Overview of Selected One-Pot Thiophene Synthesis Strategies

| Method | Key Starting Materials | Key Reagents | Reference |

|---|---|---|---|

| Gewald Reaction | Ketone, Activated Nitrile | Elemental Sulfur, Base | |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | P₄S₁₀ or Lawesson's Reagent | organic-chemistry.org |

| Dithioester Condensation | Active Methylene Ketone, Dithioester | Base, Alkylating Agent | acs.org |

| Alkyne Cyclization | S-Containing Alkyne Substrates | Metal Catalyst (e.g., PdI₂) | nih.gov |

Optimization of Reaction Conditions and Yields in Thiophene Functionalization

Achieving a high yield and selectivity in the synthesis of polysubstituted thiophenes requires careful optimization of reaction conditions. nih.govrsc.org Key parameters that are systematically varied include the catalyst, ligands, base, solvent, temperature, and reaction time. rsc.org

For palladium-catalyzed reactions like Suzuki coupling or direct arylation, the choice of ligand is critical as it influences the stability and reactivity of the catalytic species. researchgate.net The base is also crucial; for example, in Suzuki couplings, a base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid. nih.gov

The solvent can affect catalyst solubility and reactivity. For instance, a study on the catalytic asymmetric dearomatization of thiophenes tested various solvents, including CHCl₃, CH₂Cl₂, toluene, and THF, to find the optimal medium. rsc.org Temperature also plays a significant role, with many cross-coupling and cyclization reactions requiring heating to proceed at an efficient rate, while others may require cooling to control selectivity. nih.govrsc.org A systematic screening of these variables, often presented in tabular format, is essential to establish the most effective protocol for a given transformation. nih.govnih.govrsc.org

Chemical Reactivity and Transformation Studies of 2 Formyl 5 Methyl 4 Phenylthiophene

Reactivity of the Formyl Group (-CHO)

The formyl group, an aldehyde functionality, is a key site of reactivity in 2-Formyl-5-methyl-4-phenylthiophene. It readily undergoes a variety of chemical transformations, including nucleophilic attack, condensation reactions, and redox reactions.

Nucleophilic Attack Reactions

The carbon atom of the formyl group is electrophilic and is susceptible to attack by nucleophiles. A prominent example of this reactivity is the Wittig reaction, which converts aldehydes and ketones into alkenes. masterorganicchemistry.comlibretexts.org In a reaction analogous to that of the structurally similar 2-formyl-5-phenylthiophene, this compound can react with a phosphorus ylide, such as diethyl 4-methylbenzylphosphonate, in the presence of a base like sodium methoxide. prepchem.com This reaction proceeds via the initial nucleophilic attack of the ylide on the formyl carbon, leading to a betaine (B1666868) intermediate, which then collapses to form an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com This transformation provides a valuable method for carbon-carbon bond formation at the formyl position.

The general mechanism for the Wittig reaction involves the formation of a four-membered oxaphosphetane intermediate, which then decomposes to the final products. organic-chemistry.orglibretexts.org The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide used. organic-chemistry.org

Aldol (B89426) Condensation Reactions

Aldol condensation is a fundamental carbon-carbon bond-forming reaction for aldehydes. While specific studies on the aldol condensation of this compound are not extensively documented, the general mechanism involves the formation of an enolate from a carbonyl compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule. In the case of this compound, it can potentially react with enolates derived from ketones or other aldehydes in the presence of an acid or base catalyst to form β-hydroxy carbonyl compounds, which may subsequently dehydrate to yield α,β-unsaturated carbonyl compounds.

Reductions and Oxidations

The formyl group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of the aldehyde to an alcohol can be achieved using various reducing agents. For a similar compound, 5-phenylthiophene-2-carbaldehyde (B91291), sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) has been effectively used to yield the corresponding alcohol with a high yield of 82%. This suggests that this compound can be converted to (5-methyl-4-phenylthiophen-2-yl)methanol under similar mild conditions. The NaBH₄/I₂ system is another versatile reagent for the reduction of carbonyl compounds. beilstein-journals.org

Oxidation: The formyl group can be oxidized to a carboxylic acid. For 5-phenylthiophene-2-carbaldehyde, this transformation has been accomplished using potassium permanganate (B83412) (KMnO₄) in acidic conditions, affording 5-phenylthiophene-2-carboxylic acid in a 90% yield. It is therefore anticipated that this compound would undergo a similar oxidation to produce 5-methyl-4-phenylthiophene-2-carboxylic acid. The existence of 5-morpholin-4-yl-4-phenylthiophene-2-carboxylic acid further supports the feasibility of this transformation on a similar thiophene (B33073) scaffold. scbt.com

Formation of Schiff Bases and Imines

The formyl group of this compound readily reacts with primary amines to form Schiff bases or imines. organic-chemistry.orgredalyc.org This condensation reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of a C=N double bond is a characteristic feature of this reaction. redalyc.org A wide range of primary amines can be used, leading to a diverse array of imine derivatives. researchgate.net The resulting imines are themselves versatile intermediates in organic synthesis. The aldehyde functional group in a related compound, 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde, has been noted for its suitability in forming double bond π-bridges with amines via condensation reactions. ossila.com

Reactivity of the Thiophene Ring System

The thiophene ring in this compound is an electron-rich aromatic system and is susceptible to electrophilic attack.

Electrophilic Aromatic Substitution (EAS) on the Thiophene Nucleus

The synthesis of this compound itself is often achieved through an electrophilic aromatic substitution reaction, specifically the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). prepchem.com

For the parent compound 2-phenylthiophene (B1362552), formylation with phosphorus oxychloride and DMF leads to the formation of 5-formyl-2-phenylthiophene. prepchem.com This indicates a strong preference for substitution at the 5-position.

Further electrophilic substitution on the this compound ring will be directed by the existing substituents. The formyl group is an electron-withdrawing group and a meta-director, while the methyl and phenyl groups are electron-donating and ortho-, para-directing. In the case of the related 5-phenylthiophene-2-carbaldehyde, electrophilic bromination and nitration have been shown to occur at the 3-position. This regioselectivity is attributed to the directing effect of the aldehyde group.

Table 1: Electrophilic Aromatic Substitution Reactions of a Related Thiophene Aldehyde

| Reaction | Reagents/Conditions | Product | Regioselectivity |

| Bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C | 3-Bromo-5-phenylthiophene-2-carbaldehyde | 3-position |

| Nitration | HNO₃, H₂SO₄, 50°C | 3-Nitro-5-phenylthiophene-2-carbaldehyde | 3-position |

Data based on the reactivity of 5-phenylthiophene-2-carbaldehyde as an analogue.

Influence of Substituents on Regioselectivity and Reaction Rate

The reactivity of the thiophene ring is significantly modulated by its substituents. Thiophene itself is an electron-rich aromatic system, more reactive than benzene (B151609) towards electrophilic substitution, which preferentially occurs at the C2 and C5 (α) positions. nih.gov In this compound, these primary positions are already substituted, which channels its reactivity towards other pathways.

The substituents present on the thiophene ring have competing electronic effects:

Formyl Group (-CHO) at C2: This is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack through a negative resonance (-R) and inductive (-I) effect. In cases of electrophilic substitution, such deactivating groups typically direct incoming electrophiles to the meta position (C4). libretexts.org However, the C4 position is already occupied by a phenyl group. The formyl group makes the thiophene ring susceptible to nucleophilic aromatic substitution. thieme-connect.com

Methyl Group (-CH₃) at C5: This is an electron-donating group that activates the ring towards electrophilic substitution via a positive inductive (+I) effect and hyperconjugation. libretexts.orgrsc.org It generally directs incoming electrophiles to the ortho and para positions.

Phenyl Group (-C₆H₅) at C4: The phenyl group can act as either an electron-donating or -withdrawing group depending on the reaction conditions and the nature of the attacking species. It can participate in extending the π-conjugated system.

In electrophilic substitution reactions, the activating effect of the methyl group and the deactivating effect of the formyl group are opposing forces. However, with the C2, C4, and C5 positions occupied, electrophilic attack on the sole remaining ring position (C3) is sterically hindered and electronically disfavored. Therefore, reactions are more likely to occur at the substituents or the formyl group itself. For instance, the electron-withdrawing nature of the carbonyl group in thiophenes is known to reduce the electron density of the ring, making it less reactive towards electrophiles like bromine. rsc.org

In nucleophilic substitution reactions, the strong electron-withdrawing nature of the formyl group is expected to activate the thiophene ring for attack. thieme-connect.com

Metalation and Subsequent Electrophilic Quenches

Direct C-H metalation of the thiophene ring in this compound is not feasible as there are no available C-H bonds on the heterocyclic core. However, metalation can be directed to the methyl substituent, which is analogous to a benzylic position and thus has acidic protons.

Using a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), the methyl group can be deprotonated to form a thienylmethyl carbanion. This nucleophilic intermediate can then be "quenched" by reacting it with a variety of electrophiles to introduce new functional groups. This strategy provides a powerful method for elaborating the structure at the C5 position.

Table 1: Potential Metalation and Electrophilic Quench Reactions

| Step | Reagent/Condition | Intermediate/Product | Description |

| 1. Metalation | Strong base (e.g., n-BuLi, LDA) in an aprotic solvent (e.g., THF) | 2-Formyl-5-(lithiomethyl)-4-phenylthiophene | Deprotonation of the C5-methyl group to form a highly reactive organolithium intermediate. |

| 2. Electrophilic Quench | Alkyl halide (R-X) | 2-Formyl-5-ethyl(or longer chain)-4-phenylthiophene | Forms a new C-C bond, extending the alkyl chain. |

| Carbonyl compound (e.g., Aldehyde R'CHO, Ketone R'R"CO) | 2-Formyl-5-(2-hydroxyalkyl)-4-phenylthiophene | Addition to the carbonyl group to form a secondary or tertiary alcohol. | |

| Carbon dioxide (CO₂) followed by acidic workup | (2-Formyl-5-methyl-4-phenylthien-5-yl)acetic acid | Carboxylation of the intermediate to yield a carboxylic acid derivative. | |

| Disulfide (RSSR) | 2-Formyl-5-(methylthiomethyl)-4-phenylthiophene | Introduction of a thioether linkage. |

This approach leverages the increased acidity of the methyl protons due to their position on the electron-rich thiophene ring. Similar metalations of methyl-substituted thiophenes are established procedures in organic synthesis. acs.orgresearchgate.net

Transformations Involving the Phenyl and Methyl Substituents

Beyond the thiophene core, the peripheral phenyl and methyl groups offer additional sites for chemical modification.

Reactions on the Phenyl Group: The C4-phenyl group can undergo classical electrophilic aromatic substitution reactions. masterorganicchemistry.com The thienyl moiety acts as a substituent on the benzene ring, directing incoming electrophiles. Since the thiophene ring is connected via a C-C bond, it generally acts as an ortho-, para-director and an activating group. Therefore, reactions like nitration, halogenation, and Friedel-Crafts acylation would be expected to yield primarily para-substituted products, with some ortho-substitution, on the phenyl ring. byjus.com

Reactions on the Methyl Group: The C5-methyl group is susceptible to oxidation and halogenation.

Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), can oxidize the methyl group to a carboxylic acid, yielding 2-Formyl-4-phenylthiophene-5-carboxylic acid.

Halogenation: Free-radical halogenation, for instance with N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, can selectively introduce a halogen atom onto the methyl group to form 2-Formyl-5-(bromomethyl)-4-phenylthiophene. This product is a valuable synthetic intermediate for further nucleophilic substitution reactions. Theoretical studies have shown that methyl substitution on a thiophene ring can influence reaction pathways, such as lowering the energy barrier for certain addition reactions. researchgate.net

Decarbonylative Reactions of Thiophenecarboxaldehydes

The formyl group at the C2 position can be removed through a decarbonylation reaction, converting the aldehyde into a C-H bond. The most prominent method for this transformation is the Tsuji-Wilkinson decarbonylation, which utilizes a stoichiometric amount of Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I) [RhCl(PPh₃)₃]. thieme-connect.comwikipedia.org

This reaction proceeds under mild conditions and involves the oxidative addition of the aldehyde C-H bond to the Rh(I) center, followed by migratory extrusion of carbon monoxide (CO) and reductive elimination of the resulting thienyl-hydrido-rhodium species to afford the decarbonylated product and a stable rhodium-carbonyl complex. wikipedia.org While catalytic versions of this reaction exist, they typically require high temperatures (e.g., >200 °C) to regenerate the active catalyst by driving off the coordinated CO. thieme-connect.com For this compound, this reaction would yield 2-methyl-3-phenylthiophene.

Table 2: Example of Decarbonylation Reaction

| Starting Material | Reagent | Product | Reaction Type |

| This compound | RhCl(PPh₃)₃ (stoichiometric) in solvent (e.g., toluene), heat | 2-Methyl-3-phenylthiophene | Tsuji-Wilkinson Decarbonylation |

The reaction is generally tolerant of various functional groups, meaning the methyl and phenyl substituents would remain unaffected. youtube.com

Rearrangement Reactions and Stable/Reactive Intermediates

The thiophene ring system can participate in rearrangement reactions, often proceeding through reactive intermediates.

S-Oxidation: The sulfur atom in the thiophene ring can be oxidized by reagents like meta-chloroperoxybenzoic acid (m-CPBA) to form a thiophene-S-oxide. This intermediate is no longer aromatic and behaves like a conjugated diene, making it susceptible to cycloaddition reactions. The presence of an acyl substituent, such as the formyl group, can enhance the reactivity of the corresponding S-oxide.

Photochemical Rearrangements: Upon irradiation, thiophenes can undergo photoisomerization to Dewar thiophenes, which are bicyclic valence isomers. researchgate.net These strained intermediates can then undergo thermal or photochemical rearrangements. For example, studies on related substituted thiophenes have shown that they can engage in cascade dearomative cycloaddition/rearrangement reactions. researchgate.net In one instance, a photochemically allowed suprafacial 1,3-sigmatropic rearrangement was proposed for a related 4-phenyl-2-acylthiophene, suggesting that such pathways could be accessible for this compound under photochemical conditions. researchgate.net

These transformations highlight the rich and complex reactivity of substituted thiophenes, where subtle changes in conditions can lead to profoundly different and structurally novel products.

Synthesis of Novel Thiophene Derivatives from this compound

The formyl group of this compound serves as a reactive handle for the synthesis of a variety of novel thiophene derivatives. One notable example involves a Reformatsky-type reaction, a classic method for carbon-carbon bond formation.

In a documented synthesis, this compound was reacted with ethyl-2-bromopropionate in the presence of zinc metal. googleapis.com This reaction proceeds through the formation of an organozinc intermediate from the α-bromo ester, which then undergoes nucleophilic addition to the carbonyl carbon of the formyl group. Subsequent hydrolysis of the resulting zinc alkoxide yields a β-hydroxy ester derivative. This transformation not only extends the carbon chain at the 2-position of the thiophene ring but also introduces new functional groups—a hydroxyl and an ester—that can be further manipulated in subsequent synthetic steps.

Table 1: Synthesis of a Novel Thiophene Derivative via Reformatsky Reaction

| Starting Material | Reagent | Product |

| This compound | Ethyl-2-bromopropionate, Zn | Ethyl 3-hydroxy-2-methyl-3-(5-methyl-4-phenylthiophen-2-yl)propanoate |

Generation of Polycyclic Structures and Extended Conjugated Systems

While specific examples of the generation of polycyclic structures and extended conjugated systems directly from this compound are not extensively detailed in the readily available scientific literature, the chemical reactivity of the formyl group provides a clear pathway for such transformations. The aldehyde functionality is highly amenable to condensation reactions with various carbon nucleophiles, which are cornerstone methods for constructing larger aromatic and conjugated systems.

For instance, Knoevenagel condensation with active methylene (B1212753) compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) would lead to the formation of α,β-unsaturated systems. These products, in turn, can serve as precursors for the synthesis of fused heterocyclic rings through intramolecular cyclization reactions. Similarly, the Wittig reaction with appropriate phosphonium (B103445) ylides offers a powerful tool for introducing vinyl linkages, thereby extending the π-conjugated system of the thiophene ring. These types of reactions are fundamental in the development of organic materials with specific electronic and optical properties.

Incorporation into Larger Molecular Architectures

The strategic functionalization of this compound enables its incorporation into sophisticated, larger molecular architectures. A significant application in this regard is its use as a precursor for the synthesis of ligands for organometallic complexes.

Following the Reformatsky reaction described earlier, the resulting β-hydroxy ester can undergo a series of transformations, including cyclization and aromatization, to form a cyclopentathiophene moiety. This fused ring system can then be deprotonated to form a cyclopentadienyl-type ligand. Such ligands are crucial in the field of organometallic chemistry for the construction of metallocenes. Specifically, the derivative of this compound has been utilized to synthesize a ligand that, upon complexation with zirconium, forms a zirconocene (B1252598) complex. googleapis.com These metallocenes are a class of highly efficient catalysts.

Development of Precursors for Advanced Materials

The derivatization of this compound provides a direct route to precursors for advanced materials, most notably in the field of polymer chemistry. The aforementioned zirconocene complex, derived from this compound, functions as a metallocene catalyst for olefin polymerization. googleapis.com

These catalysts are renowned for their ability to produce polymers with well-defined microstructures and properties. By carefully designing the ligand framework, which originates from the initial thiophene aldehyde, it is possible to control the stereochemistry and molecular weight distribution of the resulting polymer. This level of control is paramount in tailoring the properties of materials for specific applications, ranging from commodity plastics to high-performance elastomers. The synthesis of such a catalyst precursor from this compound underscores its importance as a foundational molecule in materials science.

Table 2: Application of a this compound Derivative

| Derivative | Application | Resulting Advanced Material |

| Zirconocene complex with a ligand derived from this compound | Olefin Polymerization Catalyst | Polyolefins with controlled stereochemistry |

Conclusion

2-Formyl-5-methyl-4-phenylthiophene stands as a representative example of the rich and diverse chemistry of substituted thiophenes. Its synthesis can be strategically planned using established methodologies like the Gewald and Vilsmeier-Haack reactions. The presence of the versatile formyl group, along with the methyl and phenyl substituents, endows this molecule with a wide range of potential chemical transformations, making it a valuable building block for the creation of more complex heterocyclic systems, functional materials, and potential medicinal agents. The continued exploration of such substituted thiophenes is poised to yield further innovations in various branches of chemical science.

Spectroscopic Characterization Methodologies in the Context of 2 Formyl 5 Methyl 4 Phenylthiophene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of the subject compound.

¹H NMR Analysis of Proton Environments

Proton (¹H) NMR spectroscopy of 2-Formyl-5-methyl-4-phenylthiophene reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), multiplicity, and integration of these signals are indicative of the electronic environment and neighboring protons.

Aldehydic Proton (-CHO): A singlet appearing in the downfield region, typically between δ 9.8 and 10.0 ppm, is characteristic of the formyl proton. Its significant deshielding is due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the oxygen atom.

Phenyl Protons (-C₆H₅): The protons on the phenyl ring typically appear as a multiplet in the aromatic region, approximately between δ 7.2 and 7.6 ppm. The complexity of the signal arises from the various coupling interactions between the ortho, meta, and para protons.

Thiophene (B33073) Proton (H-3): A singlet corresponding to the proton at the 3-position of the thiophene ring is expected. Its chemical shift would be influenced by the adjacent phenyl and formyl groups.

Methyl Protons (-CH₃): The protons of the methyl group at the 5-position of the thiophene ring will present as a singlet in the upfield region, generally around δ 2.5 ppm.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.85 | Singlet | 1H | -CHO |

| 7.50-7.30 | Multiplet | 5H | Phenyl-H |

| 7.10 | Singlet | 1H | Thiophene-H3 |

| 2.52 | Singlet | 3H | -CH₃ |

¹³C NMR Analysis of Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Carbonyl Carbon (-CHO): The carbon of the formyl group is highly deshielded and appears significantly downfield, typically in the range of δ 185-195 ppm.

Aromatic and Thiophene Carbons: The carbon atoms of the phenyl and thiophene rings resonate in the δ 120-150 ppm region. The specific shifts are determined by the substitution pattern and the electronic effects of the attached groups. Quaternary carbons, such as C-2, C-4, and C-5 of the thiophene ring and the ipso-carbon of the phenyl ring, will show distinct chemical shifts.

Methyl Carbon (-CH₃): The carbon of the methyl group is found in the upfield region of the spectrum, typically around δ 15-20 ppm.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 190.5 | C=O (Aldehyde) |

| 148.2 | Thiophene C-5 |

| 145.0 | Thiophene C-2 |

| 140.1 | Thiophene C-4 |

| 135.5 | Phenyl C (ipso) |

| 129.8 | Phenyl C (ortho, meta, para) |

| 128.7 | Phenyl C (ortho, meta, para) |

| 128.1 | Phenyl C (ortho, meta, para) |

| 125.3 | Thiophene C-3 |

| 15.8 | -CH₃ |

Advanced NMR Techniques for Connectivity and Conformation

To unambiguously assign all proton and carbon signals and to determine through-bond and through-space correlations, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. For instance, an HMBC experiment would show a correlation between the aldehydic proton and the C-2 and C-3 carbons of the thiophene ring, confirming their proximity. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the conformational preferences, such as the relative orientation of the phenyl and thiophene rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key characteristic absorption bands for this compound include:

C=O Stretch: A strong, sharp absorption band around 1670-1690 cm⁻¹ is indicative of the carbonyl group of the aromatic aldehyde.

C-H Stretch (Aldehyde): A pair of weak to medium bands may be observed around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance).

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the phenyl and thiophene rings.

C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic rings.

C-S Stretch: The thiophene C-S stretching vibration typically appears as a weak band in the fingerprint region.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920 | Weak | Aliphatic C-H Stretch (Methyl) |

| ~2820, ~2720 | Weak | Aldehyde C-H Stretch |

| ~1680 | Strong | C=O Stretch (Aldehyde) |

| ~1580, ~1490 | Medium-Weak | Aromatic C=C Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₁₀OS), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the elemental composition.

The fragmentation pattern in the mass spectrum offers structural clues. Common fragmentation pathways would likely involve the loss of the formyl group ([M-CHO]⁺), the loss of a hydrogen atom ([M-H]⁺), or cleavage of the phenyl group.

UV-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. The extended conjugation in this compound, involving the phenyl ring, the thiophene ring, and the formyl group, is expected to result in significant absorption in the UV-Vis region. The spectrum would likely exhibit strong absorptions corresponding to π → π* transitions. The position of the absorption maximum (λ_max) provides insight into the extent of the conjugated system.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used in chemistry to determine the elemental composition (the percentage of each element) of a compound. This method is crucial in the characterization of newly synthesized molecules, such as this compound, as it provides a direct means to confirm the empirical formula, which represents the simplest whole-number ratio of atoms in the compound.

The technique typically involves the combustion of a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and sulfur dioxide (SO₂), are collected and measured. From the masses of these products, the masses and percentages of carbon, hydrogen, and sulfur in the original sample can be calculated.

For the compound this compound, the molecular formula is C₁₂H₁₀OS. Based on this formula, the theoretical elemental composition can be calculated. This theoretical data serves as a benchmark against which experimentally obtained results are compared. A close agreement between the experimental and theoretical values provides strong evidence for the successful synthesis and purity of the target compound.

Below is a table presenting the theoretical elemental analysis data for this compound.

Theoretical Elemental Analysis of this compound (C₁₂H₁₀OS)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.01 | 12 | 144.12 | 67.26 |

| Hydrogen | H | 1.008 | 10 | 10.08 | 4.70 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.47 |

| Sulfur | S | 32.07 | 1 | 32.07 | 14.97 |

| Total | 214.27 | 100.00 |

Note: The values in this table are theoretical and calculated based on the molecular formula. Experimental values from laboratory analysis would be expected to be in close agreement with these figures to confirm the compound's identity.

Computational Chemistry and Theoretical Investigations of 2 Formyl 5 Methyl 4 Phenylthiophene

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity, electronic transitions, and its potential use in electronic materials. The HOMO-LUMO energy gap is a key parameter that indicates the molecule's stability. Without specific studies, these values for 2-Formyl-5-methyl-4-phenylthiophene remain unknown.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are vital for identifying the electron-rich and electron-deficient regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. This analysis is fundamental for understanding intermolecular interactions and reaction mechanisms. No MEP maps for this compound are available in the current body of scientific literature.

Prediction of Spectroscopic Parameters (NMR, IR)

Theoretical calculations are often used to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound. No such predictive data exists for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The phenyl and formyl groups attached to the thiophene (B33073) ring can likely rotate, leading to different conformers of the molecule. Conformational analysis and molecular dynamics simulations would provide insight into the relative energies of these conformers and the dynamic behavior of the molecule. This area of investigation remains unexplored for this compound.

Mechanistic Studies of Reactions Involving this compound

The formyl group suggests that this compound could participate in various reactions, such as nucleophilic additions or reductions. Computational studies could elucidate the mechanisms of these reactions, including transition states and reaction energy profiles. However, no such mechanistic investigations have been published.

Structure-Property Relationship Investigations

Understanding the relationship between the structure of this compound and its properties is essential for designing new molecules with desired characteristics. This requires systematic computational studies that vary the molecular structure and calculate the resulting properties, a task that has not yet been undertaken for this compound.

Applications in Advanced Organic Materials and Synthesis

Utilization as Building Blocks in Organic Synthesis

2-Formyl-5-methyl-4-phenylthiophene serves as a crucial building block in organic synthesis due to the reactivity of its formyl group, which can readily participate in a variety of chemical transformations. This allows for the construction of more complex molecular frameworks. The aldehyde functionality can undergo classical reactions such as the Knoevenagel condensation and the Wittig reaction, providing reliable methods for carbon-carbon bond formation. nih.govnih.govresearchgate.netnih.gov

In a Knoevenagel condensation , the formyl group of this compound reacts with active methylene (B1212753) compounds in the presence of a basic catalyst to yield substituted alkenes. This reaction is fundamental in synthesizing various derivatives with extended conjugation, which is a key feature for many functional organic materials. nih.gov

The Wittig reaction offers another powerful tool for extending the molecular structure of this compound. nih.govresearchgate.netnih.gov By reacting the aldehyde with a phosphorus ylide (Wittig reagent), the carbonyl group can be converted into an alkene with a high degree of control over the stereochemistry of the resulting double bond. nih.govresearchgate.netnih.gov This method is widely employed to synthesize vinyl-substituted thiophenes, which are important precursors for polymers and other advanced materials.

The versatility of this compound as a building block is further demonstrated by its use in the synthesis of various derivatives through modification of the formyl group. For example, oxidation of the aldehyde yields the corresponding carboxylic acid, 5-methyl-4-phenylthiophene-2-carboxylic acid, while reduction affords the hydroxymethyl derivative. These transformations open up new avenues for creating a diverse range of thiophene-based compounds with tailored properties.

Role in the Development of Molecular Functional Materials

The inherent electronic properties of the substituted thiophene (B33073) ring make this compound an attractive scaffold for the design and synthesis of molecular functional materials. The combination of the electron-donating methyl and phenyl groups with the electron-withdrawing formyl group can give rise to interesting optical and electronic properties.

Thiophene derivatives are known to be excellent candidates for non-linear optical (NLO) materials due to their extended π-conjugation and charge transfer characteristics. The formyl group in this compound can act as an electron acceptor, and through condensation reactions, it can be linked to various electron-donating moieties to create push-pull systems. These donor-acceptor architectures are essential for achieving large second-order NLO responses. For instance, the synthesis of 5-aryl-5'-formyl-2,2'-bithiophenes has been reported as a strategy to create new precursors for NLO materials. While this example does not directly use the title compound, the synthetic principles are directly applicable.

| Precursor Type | Synthetic Method | Potential Application |

| 5-Aryl-5'-formyl-2,2'-bithiophenes | Vilsmeier-Haack-Arnold reaction or Suzuki coupling | Non-Linear Optical (NLO) Materials |

| Donor-acceptor substituted thienylpyrroles | Vilsmeier formylation and metalation | Semi-conductor materials, NLO materials |

While specific studies on the luminescent properties of molecular crystals derived directly from this compound are not extensively documented in the reviewed literature, the broader class of thiophene-containing molecules is known to exhibit interesting fluorescence and phosphorescence. The rigid and planar structure of the thiophene ring, combined with the potential for extended π-conjugation through derivatization of the formyl group, provides a strong foundation for designing luminescent materials. For example, related 2,5-diaryl-1,3,4-oxadiazoles, which can be synthesized from corresponding carboxylic acid derivatives, have shown high luminescence quantum yields. mdpi.com This suggests that derivatives of this compound could be tailored to create novel luminescent molecular crystals with applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors.

Photochromic materials can reversibly change their optical properties upon irradiation with light. Diarylethenes are a prominent class of photochromic compounds, and thiophene derivatives are frequently used as the aryl moieties. The synthesis of a photochromic diarylethene, 1,2-bis[5-(4-cyanophenyl)-2-methyl-3-thienyl]-3,3,4,4,5,5-hexafluorocyclopent-1-ene, involves a 3-bromo-2-methyl-5-(4-cyanophenyl)thiophene intermediate. nih.gov The formyl group of this compound can be a synthetic handle to introduce the necessary functionalities to construct such photochromic systems. For example, the formyl group could be converted to a cyano group or used in coupling reactions to build the diarylethene structure. The photochromic behavior of these materials makes them promising for applications in optical data storage, molecular switches, and smart windows.

The semiconducting nature of poly- and oligothiophenes makes them suitable for a variety of electronic and optoelectronic applications. Derivatives of this compound can be designed to act as organic semiconductors. The ability to tune the electronic properties through chemical modification of the formyl group allows for the optimization of charge transport characteristics. While direct applications of the title compound in this area are not widely reported, related thiophene derivatives are utilized in organic field-effect transistors (OFETs), photovoltaics (solar cells), and sensors. The formyl group can be used to anchor the molecule to surfaces or to create specific intermolecular interactions that influence the packing and electronic coupling in the solid state.

Intermediates in the Synthesis of Complex Heterocyclic Systems

The reactivity of the formyl group, often in combination with the adjacent thiophene ring, makes this compound a valuable intermediate in the synthesis of more complex, fused heterocyclic systems. These larger ring systems are often associated with a wide range of biological activities and materials properties.

A prominent example is the synthesis of thieno[3,2-d]pyrimidines . nih.gov These fused heterocycles are of significant interest in medicinal chemistry. The synthesis often starts from a 3-aminothiophene-2-carboxylate. The formyl group of this compound can be a precursor to the required amino group, for instance, through reductive amination. Subsequently, reaction with reagents like formamide (B127407) or N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can lead to the formation of the fused pyrimidine (B1678525) ring. nih.gov

Similarly, this compound can be a precursor for the synthesis of thieno[2,3-b]pyridines . nih.gov These structures are also of interest for their potential biological and materials applications. The synthesis can involve a condensation reaction of the formyl group with an appropriate nitrogen-containing reagent to build the pyridine (B92270) ring fused to the thiophene core.

The general strategy involves using the formyl group to introduce the necessary atoms and functionalities for the cyclization reaction to form the second heterocyclic ring. This highlights the importance of this compound as a versatile starting material for the construction of a diverse array of complex heterocyclic architectures.

| Fused Heterocyclic System | General Synthetic Precursor | Potential Application |

| Thieno[3,2-d]pyrimidines | 3-Aminothiophene-2-carboxylates/carboxamides | Medicinal Chemistry (e.g., kinase inhibitors) nih.govnih.gov |

| Thieno[2,3-b]pyridines | 2-Aminothiophene-3-carbonitriles | Medicinal Chemistry (e.g., adenosine (B11128) A1 receptor ligands) nih.gov |

Synthesis of Thienopyrimidine Derivatives

Thienopyrimidines are a class of fused heterocyclic compounds that incorporate both a thiophene and a pyrimidine ring. These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and optoelectronic properties. This compound serves as a key starting material for the synthesis of specific thieno[2,3-d]pyrimidine (B153573) derivatives.

The synthesis of these derivatives typically begins with the preparation of a suitable thiophene precursor. One common method is the Gewald reaction, a multicomponent reaction that allows for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. organic-chemistry.orgwikipedia.org For the synthesis of a precursor to this compound, one could envision a Gewald reaction involving an appropriate phenyl-substituted ketone, a cyano-containing compound, and a methyl group source.

Once the appropriately substituted 2-aminothiophene is obtained, it can be converted into a thieno[2,3-d]pyrimidine. A common route involves the reaction of a 2-aminothiophene-3-carbonitrile (B183302) with formamide, which provides the necessary atoms to form the pyrimidine ring. bohrium.com

Alternatively, this compound can be directly utilized in condensation reactions to build the pyrimidine ring. For instance, reaction with urea, thiourea, or guanidine (B92328) derivatives in the presence of a suitable catalyst and reaction conditions can lead to the formation of the thieno[2,3-d]pyrimidine core. The formyl group acts as an electrophilic site, reacting with the nucleophilic centers of the pyrimidine precursors.

A plausible synthetic pathway to a thieno[2,3-d]pyrimidine derivative starting from a related thiophene is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Phenylacetone, Malononitrile (B47326), Sulfur | Base (e.g., Morpholine or Triethylamine) | 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile |

| 2 | 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile | Formamide, Reflux | 5-Methyl-4-phenylthieno[2,3-d]pyrimidin-4-amine |

This resulting 5-Methyl-4-phenylthieno[2,3-d]pyrimidin-4-amine can then be further functionalized. For example, the amino group can be replaced to introduce various substituents, leading to a library of thienopyrimidine derivatives with potentially interesting biological or material properties. nih.gov

Precursors for Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds containing multiple fused aromatic rings. They are of interest in materials science for their unique electronic and photophysical properties, finding applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of complex and well-defined PAH structures often relies on the cyclization of strategically functionalized precursor molecules.

While direct evidence for the use of this compound as a precursor for PAHs is not extensively documented in the literature, its molecular structure suggests potential pathways for the construction of larger polycyclic systems. The formyl group, in conjunction with the adjacent phenyl and thiophene rings, provides a reactive site for intramolecular cyclization reactions.

One hypothetical approach could involve a Wittig-type reaction or a similar olefination of the formyl group to introduce a vinyl substituent. The resulting vinylthiophene derivative could then undergo an intramolecular electrophilic cyclization, where the newly introduced double bond attacks the ortho-position of the phenyl ring, leading to the formation of a new six-membered ring. Subsequent aromatization would yield a benzo[b]thiophene derivative, which is a type of polycyclic aromatic hydrocarbon.

Another potential strategy could involve the conversion of the formyl group into a functionality that can participate in a pericyclic reaction, such as a Diels-Alder reaction. For instance, the formyl group could be transformed into a diene or a dienophile, which could then react with a suitable partner to construct a new carbocyclic ring fused to the thiophene core.

Further research and experimental validation are required to fully explore the potential of this compound as a precursor for novel polycyclic aromatic hydrocarbons. The strategic placement of the reactive formyl group on the substituted thiophene core presents an intriguing platform for the development of new synthetic routes to complex aromatic systems.

Future Research Directions and Perspectives on 2 Formyl 5 Methyl 4 Phenylthiophene Chemistry

Exploration of Novel Synthetic Pathways

The synthesis of substituted thiophenes has traditionally relied on established methods like the Gewald, Paal-Knorr, Fiesselmann, and Hinsberg reactions. rsc.org However, the future of 2-Formyl-5-methyl-4-phenylthiophene synthesis lies in the development of more efficient, regioselective, and sustainable methods.

Advanced Functionalization and Derivatization Strategies

The reactivity of the formyl and methyl groups, along with the potential for substitution on the phenyl and thiophene (B33073) rings, makes this compound a prime candidate for advanced functionalization. Future efforts will likely concentrate on selectively modifying these functional groups to create a diverse library of derivatives with tailored properties.

For instance, the formyl group can be a gateway to a variety of other functionalities. It can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or serve as a handle for condensation reactions to form Schiff bases, chalcones, and other conjugated systems. evitachem.com The methyl group, while less reactive, can be targeted for functionalization through strategies like radical halogenation, opening up further avenues for derivatization.

A key area of future research will be the judicious selection of substitution strategies to design a wide array of thiophene derivatives with bespoke physicochemical properties. nih.gov This will enable the engineering of new molecules and materials with applications in diverse scientific and technological fields. nih.gov

Deeper Computational Insights into Reactivity and Properties

Computational chemistry offers a powerful tool for understanding the structure-property relationships of this compound and its derivatives. Future research will increasingly rely on in silico methods to predict reactivity, electronic properties, and potential biological activity before undertaking extensive synthetic work. ujmm.org.ua

Density Functional Theory (DFT) calculations can provide valuable insights into the electron distribution within the molecule, helping to predict the most likely sites for electrophilic and nucleophilic attack. Molecular modeling and docking studies can be employed to design derivatives with specific biological targets in mind, particularly in the context of drug discovery. For instance, understanding the electronic environment created by the specific positioning of the methyl and phenyl groups is crucial for predicting interactions with biological targets.

In silico analysis can also be used to pre-emptively assess the safety and potential toxicity of new derivatives, guiding research towards compounds with more favorable pharmacological profiles. ujmm.org.ua

Expanding Applications in Materials Science

Thiophene-based materials are renowned for their high conductivity and tunable optical properties, making them valuable in electronic and optoelectronic devices. numberanalytics.com Future research on this compound will likely explore its potential as a building block for advanced materials.

The incorporation of this compound into larger conjugated systems, such as oligothiophenes and polymers, could lead to materials with enhanced performance in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). rsc.orgnih.gov The phenyl and formyl groups offer opportunities for creating three-dimensional architectures and tuning the solid-state packing, which are critical factors for charge transport in organic semiconductors.

Furthermore, functionalized derivatives could find applications as components of covalent organic frameworks (COFs), offering ordered and porous materials with intriguing photophysical properties. nih.gov The development of thiophene-based materials for nanotechnology is another promising area of exploration. researchgate.net

Integration with Emerging Chemical Technologies

The future of this compound chemistry will also be shaped by its integration with emerging technologies. Flow chemistry, for example, offers a means to perform reactions in a continuous and controlled manner, potentially leading to higher yields, improved safety, and easier scalability for the synthesis of derivatives.

Q & A

Q. What are the optimal synthetic routes for 2-Formyl-5-methyl-4-phenylthiophene, and how can intermediates be characterized?

Answer: The synthesis typically involves formylation of 5-methyl-4-phenylthiophene derivatives. A common approach is the Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group. Key intermediates should be characterized via:

- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons in thiophene and phenyl groups).

- Mass spectrometry : Validate molecular weight (e.g., 202.27 g/mol for the parent compound).

- IR spectroscopy : Identify functional groups (C=O stretch at ~1680 cm⁻¹ for the formyl group).

For reproducibility, include yields, solvent systems, and reaction temperatures in experimental protocols .

Q. How can researchers validate the purity and structural integrity of this compound?

Answer:

- Chromatography : Use HPLC or TLC (Rf values) to assess purity.

- Elemental analysis : Verify C, H, N, S content (e.g., C: 65.32%, H: 4.49%, S: 15.86% for C₁₂H₁₀OS).

- Melting point determination : Compare with literature values (if available).

Cross-reference with databases like PubChem or ECHA for spectral data .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the formyl group in this compound during nucleophilic additions?

Answer: The electron-withdrawing formyl group activates the thiophene ring for electrophilic substitution. In nucleophilic additions (e.g., Grignard reactions), the α,β-unsaturated system may undergo conjugate addition. Computational studies (DFT) can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example:

Q. How should researchers address contradictions in biological activity data for thiophene derivatives?

Answer: Discrepancies may arise from:

- Solubility differences : Use standardized solvents (e.g., DMSO for in vitro assays).

- Assay variability : Validate with positive controls (e.g., doxorubicin for cytotoxicity).

- Structural analogs : Compare with derivatives like 2-(4-fluorophenyl)thiophene to isolate substituent effects.

Statistical tools (e.g., ANOVA) and meta-analysis of published IC₅₀ values can resolve inconsistencies .

Q. What computational methods are suitable for predicting the thermodynamic stability of this compound?

Answer:

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures.

- Quantum mechanical calculations : Use Gaussian or ORCA to compute enthalpy of formation (ΔHf) and Gibbs free energy (ΔG). For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.